molecular formula C10H7BrN2O B581389 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1186663-53-5

3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B581389
CAS No.: 1186663-53-5
M. Wt: 251.083
InChI Key: FMIRAGCHJMGIFJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a bromine atom, a pyrazole ring, and a benzaldehyde group.

Future Directions

The future directions for research on 3-Bromo-4-(1H-pyrazol-1-YL)benzaldehyde could involve further exploration of its synthesis methods, as well as its potential biological activities. Given the wide range of activities exhibited by pyrazole compounds, there is potential for this compound to be used in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the benzaldehyde group. One common method involves the cyclization of hydrazine with an appropriate carbonyl compound to form the pyrazole ring. This is followed by bromination and formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and various carbonyl compounds. Reaction conditions often involve the use of solvents such as dichloromethane or dimethyl sulfoxide and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific combination of a bromine atom, a pyrazole ring, and a benzaldehyde group.

Properties

IUPAC Name

3-bromo-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIRAGCHJMGIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693896
Record name 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-53-5
Record name 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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